molecular formula C23H34N4O2 B10779266 Piricapiron

Piricapiron

Cat. No.: B10779266
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-JPYJTQIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piricapiron is a chemical compound with the molecular formula C23H34N4O2 and is of interest in pharmacological research . Database profiling indicates that this compound's primary research applications are linked to its activity as an antagonist at key neuroreceptors. Specifically, it has been identified to act as a serotonin receptor antagonist (specifically at HTR2A) and a dopamine receptor antagonist . This mechanism of action suggests its potential utility in basic scientific studies aimed at understanding neurotransmission, receptor function, and related signaling pathways. Investigations into compounds with similar antagonistic profiles are common in early-stage neurological and psychiatric research. As a research chemical, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all compounds in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3/t18-,23+/m1/s1

InChI Key

NCMIPRCQUMYAEC-JPYJTQIMSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Piricapiron

Retrosynthetic Analysis of the Piricapiron Molecular Framework

Retrosynthetic analysis is a fundamental strategy in organic chemistry used to plan the synthesis of a target molecule by working backward from the product to simpler starting materials. This process involves identifying key bonds that can be formed through known chemical reactions and breaking them down conceptually. While specific, published retrosynthetic analyses detailing the breakdown of this compound are not explicitly provided in the consulted literature, the molecular structure of this compound, as described in patent literature, suggests a framework that could be assembled from several distinct chemical units. The molecule, characterized by a complex fused ring system incorporating a bicyclic amine core, a piperazine (B1678402) moiety, and a pyridine (B92270) ring anl.gov, would likely be dissected into these major building blocks. A retrosynthetic approach would aim to identify reliable reactions for coupling these fragments, such as amination, alkylation, or cyclization reactions, to efficiently construct the target molecule.

Synthetic Routes to the Core Structure of this compound

The synthesis of this compound involves the strategic assembly of its constituent parts. Patent literature describes processes for synthesizing a class of compounds that includes this compound, often involving the creation and coupling of key intermediates.

Processes described in patent literature for this compound and related compounds often involve the synthesis of specific intermediate structures, which are then coupled to form the final molecule google.comgoogle.com. These pathways typically build upon established organic synthesis techniques. The general structure of compounds in this class, as described, can be broadly represented, allowing for the systematic construction of this compound. This involves the synthesis of functionalized aryl or heteroaryl groups, piperazine or piperidine (B6355638) cores, and potentially complex bicyclic amine structures. The assembly of these components would likely proceed through a series of reactions, such as nucleophilic substitutions, cyclizations, and functional group interconversions, to yield the desired this compound structure. The patents mention the use of "novel intermediate compounds" in these processes, indicating a deliberate design of synthetic routes that leverage specific, pre-formed molecular fragments google.comgoogle.com.

Development of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is crucial for exploring its structure-activity relationships (SAR) and identifying compounds with improved or altered pharmacological profiles. This involves systematically modifying specific parts of the this compound molecule.

The development of this compound analogues focuses on modifying various structural components to understand how these changes impact biological activity google.comgoogle.com. Based on the general structural framework described in patents, modifications can be introduced at several positions:

Aryl or Heteroaryl Group (Ar): Variations in the nature and substitution pattern of the aryl or heteroaryl moiety can significantly influence the compound's properties.

Substituents on the Core Structure (R1, R2): The introduction of different alkyl or cyclic groups at specific positions (R1 and R2) allows for probing steric and electronic effects.

Linker/Functional Group (Y): Modifications to the functional group connecting different parts of the molecule, such as changing from an amine (NR3R4) to an ether (OR5) or thioether (SR5), or altering the nature of the acyl or sulfonyl groups (R3, R4), can lead to new derivatives.

Number of Linker Units (n): Varying the length of alkyl chains or the number of repeating units (n=0, 1, or 2) can also be explored.

These systematic modifications are central to SAR studies, aiming to correlate specific structural features with observed biological effects.

This compound, like many complex organic molecules, can exist as stereoisomers. The synthesis and isolation of specific enantiomers or diastereomers are critical, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles. The literature indicates that isomers of compounds in this class can be obtained through several methods:

Chiral High-Pressure Liquid Chromatography (HPLC): This chromatographic technique is commonly used to separate enantiomers from a racemic mixture by employing a chiral stationary phase google.comgoogle.com.

Formation and Crystallization of Chiral Salts: Reacting a racemic mixture with a chiral resolving agent can form diastereomeric salts, which often have different solubilities and can be separated by crystallization google.comgoogle.com.

Asymmetric Synthesis: This approach involves designing synthetic routes that preferentially produce one desired stereoisomer from the outset, often by using chiral catalysts, reagents, or starting materials google.comgoogle.com.

These methods are essential for obtaining enantiomerically pure this compound or its analogues for detailed biological evaluation.

Compound List

this compound

1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (mentioned as an intermediate)

2-pyridyl (a structural fragment)

OPC-4392 (mentioned in patent figures, context unclear without full patent)

(R)- and (S)-4,5- and 5,6-pineno-tetra-2-pyridylpyrazine (PTPPZ) (structurally related compounds, not this compound derivatives)

Pironetin (structurally unrelated compound, discussed in context of SAR studies)

Molecular Pharmacology and Receptor Interaction Profiles of Piricapiron

Characterization of Piricapiron as a Dopamine (B1211576) Receptor Antagonist

The characterization of a compound as a dopamine receptor antagonist involves a series of in vitro pharmacological assays to determine its binding affinity and functional activity at the five dopamine receptor subtypes: D₁, D₂, D₃, D₄, and D₅.

Binding Affinity Studies at Dopamine Receptor Subtypes (D₁, D₂, D₃, D₄, D₅)

Binding affinity studies are crucial to determine the strength of the interaction between a ligand (in this case, this compound) and a receptor. These studies typically use radioligand binding assays with cell membranes expressing a specific dopamine receptor subtype. The affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (this compound) that displaces 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

A hypothetical binding affinity profile for a compound at dopamine receptor subtypes could be presented as follows:

Receptor SubtypeKᵢ (nM)
D₁Data not available
D₂Data not available
D₃Data not available
D₄Data not available
D₅Data not available

This table is for illustrative purposes only, as specific data for this compound is unavailable.

Competitive Ligand Binding Assays

Competitive ligand binding assays are a fundamental method to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand (usually a radioligand) for binding to a specific receptor. In the context of this compound, these assays would involve incubating membranes from cells expressing a specific dopamine receptor subtype with a fixed concentration of a known radioligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Elucidation of this compound as a Serotonin (B10506) Receptor Antagonist (HTR2A)

Similar to the characterization at dopamine receptors, elucidating the role of a compound as a serotonin 5-HT₂A receptor antagonist involves determining its binding kinetics and functional effects at this specific receptor.

Binding Kinetics and Equilibrium Constants for HTR2A

Beyond simple affinity (Kᵢ), understanding the binding kinetics, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provides a more dynamic picture of the drug-receptor interaction. The equilibrium dissociation constant (K₋) is determined by the ratio of kₒff to kₒₙ (K₋ = kₒff/kₒₙ). These parameters are important for understanding the duration of receptor blockade.

A hypothetical representation of binding kinetics for a compound at the HTR2A receptor could be:

ParameterValue
Association Rate (kₒₙ)Data not available
Dissociation Rate (kₒff)Data not available
Equilibrium Constant (K₋)Data not available

This table is for illustrative purposes only, as specific data for this compound is unavailable.

Functional Antagonism in Receptor Activation Assays

To confirm that a compound acts as an antagonist, functional assays are essential. These assays measure the ability of the compound to block the response initiated by an agonist at the 5-HT₂A receptor. Common functional assays include measuring second messenger mobilization (e.g., calcium flux or inositol (B14025) phosphate (B84403) accumulation) or downstream signaling events. An antagonist will inhibit the agonist-induced response in a concentration-dependent manner, allowing for the determination of its potency, often expressed as the IC₅₀ or pA₂ value.

Off-Target Receptor Profiling and Selectivity Analysis

Unable to Generate Article Due to Lack of Scientific Data for this compound

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient publicly available information to generate the requested article. The specific, detailed data required to accurately and thoroughly populate the outlined sections on this compound's molecular pharmacology, receptor interaction, intracellular signaling modulation, and metabolic pathways could not be located in accessible scientific databases and publications.

The user's request specified a detailed article structure, including:

Enzymatic Interactions and Metabolic Pathways in Research Systems

Without this foundational scientific data, it is not possible to produce an article that is "thorough, informative, and scientifically accurate" as instructed. The creation of data tables and detailed research findings is contingent on the availability of such primary information.

Therefore, the request to generate an article on this compound focusing on the specified outline cannot be completed at this time. Further research and publication of data on this specific compound within the scientific community would be required to enable the creation of such a detailed pharmacological profile.

In-depth Analysis of this compound Analogues: A Study of Structure-Activity and Quantitative Structure-Activity Relationships

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for a compound named "this compound." As a result, it is not possible to provide a detailed article on its specific Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) as requested.

The exploration of a chemical compound's SAR and QSAR is fundamental in medicinal chemistry for the development of new therapeutic agents. This process involves a systematic investigation into how the chemical structure of a molecule relates to its biological activity. Such studies are crucial for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

The requested outline provides a robust framework for what a typical, in-depth analysis of a compound like this compound would entail. This would include:

Identification of Key Pharmacophores: Determining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

Substituent Effects: Analyzing how modifying different parts of the molecule with various chemical groups impacts its ability to bind to its biological target and elicit a functional response.

Conformational Preferences: Studying the preferred spatial orientation of the molecule and its analogues, as this significantly influences receptor interaction.

Rational Design for Selectivity: Utilizing the understanding gained from SAR to strategically modify the molecule to improve its binding affinity for the intended target over other, potentially related targets, thereby reducing off-target effects. This often involves systematic structural changes and the use of bioisosteric replacements—swapping one chemical group for another with similar physical or chemical properties to enhance desired biological or physical characteristics.

QSAR Model Development: Creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are then validated and used to predict the activity of new, untested analogues, guiding further synthesis and development efforts.

Without accessible research data specifically on this compound, the detailed generation of content, including data tables and specific research findings for each of the outlined sections, cannot be fulfilled. The scientific accuracy and integrity of such an article depend entirely on the availability of published studies on the compound . Should "this compound" be an internal or developmental code name that has not yet appeared in public literature, or a misspelling of another compound, information may become available in the future under a different designation.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Piricapiron Analogues

Development and Validation of QSAR Models for Piricapiron Analogues

Selection and Calculation of Molecular Descriptors

A QSAR study begins with the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netmdpi.com For a hypothetical analysis of this compound analogues, a diverse set of descriptors would be calculated to capture a wide range of chemical information. These descriptors are generally categorized as follows:

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe properties like connectivity, topology, and polar surface area (PSA).

3D Descriptors: These require a 3D conformation of the molecule and describe its shape, volume, and surface area.

The selection of descriptors is a critical step, as irrelevant or redundant descriptors can negatively impact the performance of the QSAR model. nih.gov Various computational software packages are available for the calculation of a vast number of molecular descriptors from the chemical structure. mdpi.com

Below is a hypothetical table of molecular descriptors that could be calculated for a series of this compound analogues.

Descriptor ClassExample DescriptorsPotential Relevance for this compound Analogues
Physicochemical LogP (Lipophilicity), pKa (Ionization constant)Influences solubility, membrane permeability, and target binding.
Topological Molecular Connectivity Indices, Wiener IndexEncodes information about the size, shape, and branching of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
Steric/3D Molecular Volume, Surface Area, OvalityRelates to the size and shape of the molecule and its fit within a binding pocket.

Statistical Modeling and Predictive Power Assessment

Once the molecular descriptors have been calculated for a set of this compound analogues with known biological activities, a mathematical model is developed to correlate the descriptors (independent variables) with the activity (dependent variable). nih.gov A variety of statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. nih.gov

The predictive power of the developed QSAR model must be rigorously assessed to ensure its reliability for predicting the activity of new, untested compounds. mdpi.com This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) or leave-group-out (LGO) cross-validation are used to assess the model's robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process.

A statistically robust and validated QSAR model for this compound analogues could then be used to predict the biological activity of novel derivatives, thereby guiding the synthesis of more potent compounds.

The following table illustrates key statistical parameters used to evaluate the predictive power of a QSAR model.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability obtained through internal cross-validation.> 0.5
R²_pred (Predictive R² for external set) Measures the predictive performance of the model on an external test set.> 0.5
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible

Cheminformatic Approaches to this compound SAR Exploration

Cheminformatics provides powerful tools for analyzing and visualizing the SAR of large datasets of compounds, which would be invaluable in the study of this compound analogues.

Activity Cliff Analysis

Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. nih.gov The identification and analysis of activity cliffs are of great interest as they can highlight small structural modifications that lead to significant gains or losses in potency. ucp.edu.pk For a set of this compound analogues, an activity cliff analysis would involve:

Defining Structural Similarity: This is typically done using 2D fingerprints or 3D shape similarity metrics.

Defining a Potency Difference Threshold: A significant difference in activity, often a 100-fold change or more, is set to define an activity cliff.

The discovery of an activity cliff within a series of this compound analogues would pinpoint a critical region of the molecule where modifications have a profound impact on its interaction with the biological target. For instance, the introduction of a specific functional group at a particular position might lead to a sharp increase in activity due to a favorable interaction with the target's binding site. Conversely, a minor structural change could lead to a dramatic loss of activity, perhaps due to a steric clash.

SAR Landscape Mapping

SAR landscape mapping is a visualization technique that represents the structure-activity relationships within a compound dataset. ucp.edu.pk In a typical SAR landscape, two axes represent chemical space (based on molecular similarity), and the third axis represents the biological activity. This creates a topographical map where:

Smooth regions indicate that small changes in chemical structure lead to small changes in activity.

Steep cliffs and deep valleys represent areas of high SAR discontinuity, corresponding to activity cliffs.

For a hypothetical study of this compound analogues, a SAR landscape map would provide an intuitive visualization of the SAR trends. By mapping the landscape, researchers could identify "hotspots" of activity and regions where the SAR is highly sensitive to structural modifications. This would allow for a more strategic exploration of the chemical space around this compound to design analogues with improved properties.

Computational Chemistry and in Silico Approaches in Piricapiron Research

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is instrumental in understanding the binding mechanism of a ligand like Piricapiron to its target receptor. By simulating the docking process, researchers can gain valuable information about the formation and stability of the ligand-receptor complex. chemrxiv.orgresearchgate.net

A critical aspect of molecular docking is the identification and characterization of the binding pocket on the target protein. researchgate.net Binding pockets are typically hydrophobic cavities on the protein's surface where the ligand can fit. researchgate.net Computational algorithms can identify these pockets and analyze their properties, such as volume, shape, and amino acid composition.

Interaction hotspots are specific residues within the binding pocket that contribute most significantly to the binding energy. nih.gov Identifying these hotspots is crucial for understanding the key interactions that stabilize the ligand-receptor complex. Techniques such as computational alanine (B10760859) scanning can be used to systematically mutate residues in the binding pocket to determine their importance in the interaction.

Table 1: Key Interactions in a Hypothetical this compound-Receptor Complex

Interaction Type Interacting Residue (Example) Distance (Å) Contribution to Binding
Hydrogen Bond TYR108 2.8 High
Hydrophobic PHE250 3.5 Moderate
Pi-Pi Stacking TRP150 4.0 Moderate

Molecular docking programs generate multiple possible binding poses (orientations) of the ligand within the receptor's active site and rank them based on a scoring function. chemrevlett.commdpi.com This scoring function estimates the binding affinity, with lower scores generally indicating a more favorable binding mode. mdpi.com The predicted binding mode provides a detailed 3D representation of how this compound might interact with its target, highlighting specific atomic interactions. researchgate.net

The accuracy of these predictions is often validated by comparing the top-ranked poses with experimental data, such as X-ray crystallography structures of similar ligand-receptor complexes. This allows for a more confident interpretation of the binding mechanism.

Molecular Dynamics (MD) Simulations of this compound-Target Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and conformational changes of the complex. nih.govnih.gov These simulations are crucial for assessing the stability of the predicted binding pose and understanding the subtle dynamic changes that occur upon ligand binding. chemrxiv.orgplos.org

MD simulations can be used to assess the stability of the this compound-receptor complex over a period of time, typically nanoseconds to microseconds. nih.gov By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. mdpi.com

Furthermore, MD simulations can reveal the conformational dynamics of this compound while it is bound to the receptor. This includes fluctuations in its position and orientation, as well as internal rotations of its chemical bonds.

The binding of a ligand can induce conformational changes in the target protein, a phenomenon known as "induced fit". researchgate.net MD simulations are particularly well-suited to study these changes, as they can capture the subtle movements of the protein's backbone and side chains upon ligand binding. gersteinlab.orgnih.gov These conformational changes can be critical for the protein's function and the ligand's efficacy. nih.govresearchgate.net

By comparing simulations of the protein with and without the ligand bound, researchers can identify specific regions of the protein that undergo significant conformational shifts. This information can be used to understand the allosteric effects of ligand binding and to design new molecules that modulate protein function.

Table 2: Analysis Performed in Molecular Dynamics Simulations

Analysis Type Description Key Metrics
RMSD Analysis Measures the deviation of the protein-ligand complex from its initial structure over time. Root-Mean-Square Deviation (Å)
RMSF Analysis Measures the fluctuation of individual residues around their average position. Root-Mean-Square Fluctuation (Å)
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein. Number of Hydrogen Bonds

Virtual Screening for Novel this compound-like Scaffolds and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach is much faster and more cost-effective than traditional high-throughput screening. mdpi.com Virtual screening can be used to discover novel chemical scaffolds that have similar properties to this compound or that are predicted to bind to the same target. nih.govresearchgate.net

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the chemical structure of a known active compound, like this compound, to find other molecules with similar features. nih.gov Structure-based virtual screening uses the 3D structure of the target receptor to dock and score a library of compounds. mdpi.comnih.gov

The process typically involves several steps, starting with the preparation of a large compound library and the target receptor. The compounds are then docked into the receptor's active site, and their binding affinities are estimated using a scoring function. The top-ranked compounds, or "hits," are then selected for further experimental validation. nih.gov

Table 3: Hypothetical Virtual Screening Workflow for this compound-like Compounds

Step Description Software/Method Output
1. Library Preparation A large database of chemical compounds is prepared for screening. ZINC Database A set of 3D compound structures.
2. Receptor Preparation The 3D structure of the target protein is prepared for docking. Protein Data Bank (PDB) A prepared receptor file.
3. Docking The compound library is docked into the active site of the receptor. AutoDock Vina A ranked list of docked poses for each compound.
4. Scoring and Ranking The docked poses are scored and ranked based on their predicted binding affinity. Scoring Functions A list of top-ranked "hit" compounds.

Ligand-Based Virtual Screening Methodologies

In the absence of a high-resolution 3D structure of the biological target, ligand-based virtual screening (LBVS) becomes an essential tool. This approach leverages the knowledge of existing active molecules to identify new compounds with similar properties. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.

For this compound research, LBVS can be employed to search large compound databases for molecules that share key pharmacophoric features with known active analogs. A pharmacophore model for this compound and related compounds would typically define the essential spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for biological activity. By screening databases against this model, novel scaffolds with potentially improved properties can be identified.

Another ligand-based method is similarity searching, where the chemical structure of this compound is used as a query to find structurally similar compounds. This can be performed using various molecular fingerprints and similarity coefficients to rank compounds based on their likeness to the query.

Ligand-Based Virtual Screening Technique Application in this compound Research Expected Outcome
Pharmacophore ModelingIdentification of key interaction features from a set of active this compound analogs.Discovery of novel chemical scaffolds that match the essential 3D arrangement of features required for activity.
2D/3D Similarity SearchingScreening of compound libraries to find molecules structurally similar to this compound.Identification of close analogs of this compound with potentially similar or improved biological profiles.
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models relating the chemical structure of this compound analogs to their biological activity.Guidance for the design of new analogs with enhanced potency and selectivity.

Structure-Based Virtual Screening Techniques

When the three-dimensional structure of this compound's biological target is available, structure-based virtual screening (SBVS) offers a more direct approach to drug design. Molecular docking is the most prominent SBVS technique, which predicts the preferred orientation of a ligand when bound to a target protein.

In the context of this compound, molecular docking simulations would be used to predict its binding mode within the active site of its target. This information is invaluable for understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Furthermore, docking can be used to screen large libraries of compounds to identify those that are predicted to bind favorably to the target, prioritizing them for experimental testing. The insights gained from docking can guide the rational design of this compound derivatives with improved binding affinity and selectivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Optimization

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile. In silico ADME prediction tools are crucial for the early identification of compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development. nih.govmdpi.comresearchgate.net

Computational Models for Permeability and Solubility

Aqueous solubility and membrane permeability are critical determinants of a drug's oral bioavailability. Computational models can predict these properties based on the molecular structure of this compound. For instance, models based on quantitative structure-property relationships (QSPR) can estimate solubility from descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Similarly, permeability through biological membranes, such as the intestinal epithelium and the blood-brain barrier, can be predicted using in silico models. These models often consider physicochemical properties like lipophilicity and polar surface area to estimate a compound's ability to passively diffuse across cell membranes. Early assessment of these properties for this compound and its analogs allows for structural modifications to optimize their absorption and distribution characteristics.

ADME Property Computational Model/Method Relevance for this compound
Solubility QSPR models, machine learning algorithmsPredicts the aqueous solubility, influencing oral absorption.
Permeability Models based on lipophilicity (logP) and polar surface area (PSA)Estimates passive diffusion across biological membranes, affecting absorption and distribution.
Metabolism Cytochrome P450 (CYP) inhibition and substrate prediction modelsIdentifies potential drug-drug interactions and metabolic liabilities.
Excretion Models predicting interaction with transporters like P-glycoproteinAssesses the likelihood of active efflux, which can impact bioavailability and tissue penetration.

Metabolic Site Prediction and Stability Assessment in in vitro Systems

The metabolic stability of a drug is a key factor determining its half-life and dosing regimen. In silico tools can predict the most likely sites of metabolism on the this compound molecule by cytochrome P450 (CYP) enzymes. These predictions are often based on the reactivity of different atomic positions and their accessibility to the active site of CYP enzymes. By identifying potential metabolic "hotspots," medicinal chemists can make strategic modifications to the this compound structure to block or slow down metabolism, thereby improving its metabolic stability.

Furthermore, computational models can predict the likelihood of this compound being a substrate or inhibitor of various CYP isoforms. This is crucial for anticipating potential drug-drug interactions. These in silico predictions can then be validated and refined using in vitro experimental systems, such as human liver microsomes.

Machine Learning and Artificial Intelligence Applications in this compound Drug Discovery Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to build predictive models. mdpi.com

Predictive Models for Receptor Activity and Selectivity

Machine learning models can be trained on datasets of compounds with known activities to predict the biological activity of new molecules. For this compound, a quantitative structure-activity relationship (QSAR) model could be developed using a series of analogs and their measured potencies. Such a model can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. mdpi.com

De Novo Design of this compound Derivatives

De novo drug design, a computational methodology, endeavors to construct novel molecular structures from the ground up, tailored to fit the specific binding site of a biological target. In the context of this compound, a ligand for the sigma-1 (σ1) receptor, de novo design strategies are instrumental in exploring novel chemical space to generate derivatives with potentially enhanced affinity, selectivity, and pharmacokinetic profiles. This approach is particularly valuable given the structural plasticity of the σ1 receptor and the diverse chemical scaffolds of its known ligands. nih.govresearchgate.netacs.org

The process of de novo design of this compound derivatives would hypothetically commence with the three-dimensional structure of the human σ1 receptor. nih.govacs.org Computational algorithms would then be employed to "grow" or "build" molecules within the receptor's binding pocket. These algorithms piece together molecular fragments, atoms, or functional groups in a stepwise manner, guided by scoring functions that evaluate the complementarity of the nascent molecule to the binding site.

Key computational techniques that would be integral to this process include:

Fragment-based growing: This involves initiating the design process with a core fragment of this compound or a similar known σ1 ligand. The algorithm then systematically adds chemical fragments to this core, exploring various growth vectors within the binding site to optimize interactions with key amino acid residues.

Linker-based design: If two or more distinct interaction sites are identified within the receptor, this method can be used to design novel linker moieties that connect fragments occupying these sites, potentially leading to derivatives with significantly higher affinity.

Lattice-based construction: The binding site is represented as a grid, and the algorithm populates the grid points with atoms or functional groups to build a molecule that conforms to the shape and chemical environment of the site.

A hypothetical study focused on the de novo design of this compound derivatives might aim to enhance its affinity for the σ1 receptor while potentially modulating its selectivity against the sigma-2 (σ2) receptor subtype. researchgate.netunits.it The design process would prioritize interactions with key residues in the σ1 binding pocket, such as those forming hydrophobic interactions and hydrogen bonds.

The output of such a de novo design study would be a library of virtual compounds. These computationally generated molecules would then be subjected to further in silico filtering and evaluation, including prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential for off-target binding. The most promising candidates would then be prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation to validate the computational predictions.

The following table represents a hypothetical set of de novo designed this compound derivatives, illustrating the types of structural modifications and predicted properties that such a computational approach might yield.

Derivative IDModification from this compoundPredicted σ1 Affinity (Ki, nM)Predicted Selectivity (σ1 vs σ2)Rationale for Design
Piri-D1 Addition of a hydroxyl group to the phenyl ring0.8150-foldTo form a new hydrogen bond with a key residue in the binding pocket.
Piri-D2 Replacement of the piperidine (B6355638) ring with a morpholine (B109124) ring1.5120-foldTo improve metabolic stability and aqueous solubility.
Piri-D3 Extension of the alkyl chain with a cyclopropyl (B3062369) group0.5200-foldTo enhance hydrophobic interactions within a specific sub-pocket of the receptor.
Piri-D4 Introduction of a fluorine atom to the phenyl ring1.2180-foldTo modulate electronic properties and potentially improve blood-brain barrier penetration.

Table 1. Hypothetical De Novo Designed this compound Derivatives and Their Predicted Properties. This table is for illustrative purposes and does not represent experimentally validated data.

Ultimately, the de novo design of this compound derivatives represents a powerful computational strategy to explore novel chemical avenues for σ1 receptor modulation, with the potential to yield next-generation ligands with optimized therapeutic properties. nih.gov

Preclinical in Vitro and in Vivo Research Model Investigations of Piricapiron

Cellular Assays for Piricapiron Functional Characterization

Cell-based assays are crucial for determining the direct interaction of a compound with its molecular target and its subsequent functional effect. These in vitro systems allow for a detailed examination of a drug's pharmacological properties in a controlled environment.

Neurotransmitter Release and Reuptake Modulation in Primary Neuronal Cultures

To investigate the effects of this compound in a more physiologically relevant context, primary neuronal cultures are used. These cultures, often derived from specific brain regions of rodents like the hippocampus or cortex, contain a mix of neuronal cell types and maintain synaptic connections. In these systems, studies can assess how this compound modulates the release and reuptake of neurotransmitters, particularly serotonin (B10506).

Techniques such as microdialysis or high-performance liquid chromatography (HPLC) can be used to measure the extracellular levels of serotonin and its metabolites in the culture medium following the application of this compound. As a 5-HT1A receptor partial agonist, this compound would be expected to act on presynaptic 5-HT1A autoreceptors, which are involved in the negative feedback regulation of serotonin release. Activation of these autoreceptors would lead to a decrease in the synthesis and release of serotonin from the presynaptic terminal.

Tissue and Organotypic Slice Studies

Moving from dissociated cell cultures to more intact tissue preparations, brain slices provide an opportunity to study the effects of a compound on preserved neural circuits.

Electrophysiological Effects in Isolated Brain Slices

Electrophysiology in isolated brain slices, particularly from the dorsal raphe nucleus (DRN) where the cell bodies of most serotonergic neurons are located, is a key technique for characterizing the effects of 5-HT1A receptor ligands. nih.govfrontiersin.org In this ex vivo preparation, the electrical activity of individual neurons can be recorded using techniques like patch-clamp or extracellular single-unit recordings.

The application of this compound to brain slices containing the DRN would be expected to inhibit the firing rate of serotonergic neurons. nih.gov This is because 5-HT1A autoreceptors on the soma and dendrites of these neurons are G protein-coupled inwardly-rectifying potassium (GIRK) channels. mdpi.com Agonist binding to these receptors opens the potassium channels, leading to hyperpolarization of the neuronal membrane and a decrease in the frequency of action potential firing. The magnitude of this inhibition would be quantified to further characterize this compound's partial agonist activity.

Receptor Occupancy Studies in Tissue Homogenates

Receptor occupancy studies in tissue homogenates from specific brain regions (e.g., hippocampus, cortex) are performed to determine the proportion of target receptors that are bound by a drug at a given concentration. This is typically done ex vivo, where animals are administered the drug, and then brain tissue is collected and processed. The binding of a radiolabeled ligand to the 5-HT1A receptors is measured in the presence and absence of this compound to calculate the percentage of receptors occupied by the drug.

In Vivo Studies in Animal Models for Mechanistic Elucidation

In vivo studies in animal models, most commonly rodents, are essential for understanding the physiological and behavioral consequences of a drug's mechanism of action. These studies help to bridge the gap between cellular effects and potential therapeutic outcomes.

For a compound like this compound, in vivo microdialysis in freely moving animals would be used to confirm that the drug reduces extracellular serotonin levels in brain regions such as the prefrontal cortex and hippocampus. This would provide in vivo evidence for its action on presynaptic 5-HT1A autoreceptors.

Furthermore, positron emission tomography (PET) imaging can be used in vivo to measure receptor occupancy in the brain of living animals, including non-human primates and humans. nih.govnih.govfrontiersin.org Using a radiolabeled tracer that binds to 5-HT1A receptors, PET scans can quantify the degree to which this compound occupies these receptors at different doses. This is crucial for establishing a relationship between the dose administered, the concentration of the drug in the brain, and the extent of target engagement.

Animal ModelTechniqueBrain RegionParameter MeasuredExpected Outcome for a 5-HT1A Partial Agonist
RatIn Vivo MicrodialysisPrefrontal Cortex, HippocampusExtracellular Serotonin LevelsDecrease in serotonin levels
Rat/PrimatePositron Emission Tomography (PET)Cortex, Hippocampus, Raphe Nuclei5-HT1A Receptor Occupancy (%)Dose-dependent increase in receptor occupancy

These preclinical investigations, from isolated receptors in cell lines to complex behavioral models in animals, are critical for building a comprehensive understanding of a compound's pharmacological profile and for predicting its potential therapeutic effects.

Preclinical Research on this compound Remains Undisclosed

Despite requests for detailed information on the preclinical investigations of the chemical compound this compound, a thorough review of publicly available scientific literature and data sources reveals a significant lack of specific research findings. As a result, a comprehensive article detailing its preclinical profile, as per the requested outline, cannot be generated at this time.

Extensive searches for "this compound" and its potential alternative identifiers have not yielded any specific preclinical in vitro or in vivo study results. This includes a lack of information regarding its behavioral effects in rodent models, its neurochemical profile in animal brains, and its receptor occupancy and distribution characteristics. Furthermore, no comparative preclinical studies of Piricicapiron with established dopaminergic and serotonergic agents could be located in the public domain.

The absence of such data prevents a scientifically accurate and informative discussion on the following key areas of preclinical investigation:

Comparative Preclinical Studies with Established Dopaminergic and Serotonergic Agents:No studies comparing the preclinical effects of this compound to other well-characterized drugs acting on the dopamine (B1211576) and serotonin systems have been published.

It is possible that preclinical research on this compound has been conducted but has not been published or made publicly available by the developing organization. Such information often remains proprietary during the early stages of drug development. Without access to these foundational preclinical studies, a detailed and accurate article meeting the specific requirements of the prompt cannot be constructed.

Advanced Analytical and Spectroscopic Characterization Methods for Piricapiron in Research Settings

Crystallographic Analysis of Piricapiron

Crystallographic analysis is a cornerstone technique for understanding the three-dimensional structure of crystalline materials at an atomic level. It involves the interaction of X-rays with the ordered arrangement of atoms in a crystal, producing diffraction patterns that are unique to the substance's structure. This analysis is vital for confirming molecular identity, understanding intermolecular interactions, and identifying different solid-state forms fzu.czcarleton.eduuib.no.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical method used to determine the precise arrangement of atoms within a single crystal fzu.czcarleton.eduuib.nouhu-ciqso.es. When X-rays interact with a single crystal, they diffract according to Bragg's Law (nλ = 2d sinθ), where the wavelength of the X-rays (λ) relates to the diffraction angle (θ) and the spacing between atomic planes (d) carleton.edu. The resulting diffraction pattern, consisting of spots of varying intensity and position, is a direct consequence of the electron density distribution within the crystal lattice fzu.cz.

By analyzing these patterns, researchers can:

Determine the unit cell dimensions and the crystal's space group, which describes the symmetry of the lattice carleton.eduuhu-ciqso.es.

Precisely locate the positions of atoms, thereby establishing bond lengths, bond angles, and molecular conformation fzu.czcarleton.eduuhu-ciqso.es.

Understand molecular packing arrangements and intermolecular interactions, such as hydrogen bonding, which influence the material's properties fzu.cznih.govnih.gov.

Confirm the absolute configuration of chiral molecules harvard.edu.

The success of SCXRD relies on obtaining a high-quality single crystal of sufficient size, typically a minimum of 0.02 mm in two dimensions, although advanced instruments can analyze smaller crystals carleton.eduuhu-ciqso.esharvard.edu. The data collected is then processed and refined using specialized software to generate a three-dimensional electron density map, from which the atomic structure is solved fzu.czuib.no.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies in Research Materials

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used to characterize crystalline materials in powder form ucmerced.edurigaku.comresearchgate.netamericanpharmaceuticalreview.com. Unlike SCXRD, which requires a single crystal, PXRD analyzes a sample composed of many randomly oriented crystallites. The diffraction pattern generated by PXRD is a sum of all possible diffraction events from these crystallites, resulting in a series of peaks at specific 2θ angles that serve as a unique "fingerprint" for a given crystalline phase ucmerced.eduresearchgate.netnishkaresearch.com.

PXRD is particularly invaluable for studying polymorphism, which is the ability of a solid material to exist in more than one crystalline form rigaku.comnishkaresearch.com. Each polymorph possesses a distinct arrangement of molecules in the crystal lattice, leading to unique PXRD patterns. Researchers utilize PXRD to:

Identify and differentiate between various polymorphic forms of a compound rigaku.comresearchgate.netnishkaresearch.com.

Assess the purity of crystalline materials and detect the presence of trace polymorphic impurities researchgate.netmdpi.com.

Monitor phase transitions under different conditions (e.g., temperature, humidity) rigaku.com.

Correlate diffraction patterns with other characterization data, such as thermal analysis (DSC, TGA) or spectroscopy (FTIR) rigaku.comnishkaresearch.com.

The interpretation of PXRD data involves comparing the obtained pattern against reference databases or patterns derived from single-crystal studies ucmerced.edurigaku.com. While PXRD is a robust tool, factors like preferred orientation, particle size, and morphology can influence the resulting diffraction pattern and require careful consideration during analysis researchgate.net.

Intellectual Property and Patent Landscape Analysis for Piricapiron in Academic Contexts

Review of Published Patent Literature Related to Piricapiron

While direct patent filings explicitly naming this compound were not identified, the field of central nervous system (CNS) receptor modulation, particularly for dopamine (B1211576) and serotonin (B10506) pathways, is a highly active area for patenting. Numerous patents are filed annually by academic institutions, pharmaceutical companies, and research consortia covering novel chemical entities, their synthesis, and therapeutic applications for a wide array of neurological and psychiatric disorders nih.govnih.govresearchgate.nettandfonline.comfederalregister.govmdpi.comgoogle.comgoogle.comepo.org. These patents often focus on specific receptor subtypes and aim to develop compounds with improved efficacy, selectivity, and pharmacokinetic profiles compared to existing treatments.

Analysis of Patent Claims and Scope pertaining to Chemical Structure and Mechanism of Action

Patents in this domain typically claim novel chemical structures, often defined by Markush structures or specific compound classes. Claims frequently encompass:

Chemical Structure: Protection is sought for specific molecular scaffolds, functional groups, and stereoisomers that confer desired biological activity. For instance, patents for dopamine receptor modulators may claim specific heterocyclic ring systems or substituted aromatic moieties federalregister.govmdpi.comgoogle.comepo.org. Similarly, serotonin receptor modulators are often patented based on their distinct chemical frameworks nih.govresearchgate.nettandfonline.comgoogle.com.

Mechanism of Action: Patents often specify the intended biological target, such as particular dopamine receptor subtypes (e.g., D1, D2, D3, D4) or serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT4). Claims may detail the compound's activity as an agonist, antagonist, partial agonist, or allosteric modulator, highlighting its specific interaction with the receptor to achieve a therapeutic effect federalregister.govmdpi.comgoogle.comgoogle.comepo.org.

Therapeutic Use: Patents also cover the use of these compounds for treating specific diseases or conditions, such as schizophrenia, depression, anxiety disorders, Parkinson's disease, Alzheimer's disease, and gastrointestinal disorders nih.govnih.govresearchgate.nettandfonline.comfederalregister.govgoogle.com.

Trends in Patenting of Dopamine and Serotonin Receptor Modulators

The patent landscape for dopamine and serotonin receptor modulators reveals several key trends:

Target Selectivity: A significant focus is on developing highly selective modulators for specific receptor subtypes. This approach aims to minimize off-target effects and reduce adverse events, such as extrapyramidal symptoms associated with some dopamine receptor antagonists or mood alterations with certain serotonin receptor modulators federalregister.govmdpi.comgoogle.comgoogle.comepo.orgacs.org.

Allosteric Modulation: There is growing interest in allosteric modulators, which bind to a site distinct from the orthosteric binding site, offering potential advantages in terms of selectivity, safety, and fine-tuning receptor activity compared to traditional agonists or antagonists nih.govmdpi.comgoogle.com.

CNS Disorders: The majority of patents in this area target a broad spectrum of CNS disorders, including psychiatric conditions like schizophrenia and depression, neurodegenerative diseases such as Parkinson's and Alzheimer's, and cognitive impairments nih.govnih.govresearchgate.nettandfonline.comfederalregister.govgoogle.com.

Novel Scaffolds and Ligands: Continuous efforts are made to discover and patent novel chemical scaffolds and ligands that offer improved potency, efficacy, and pharmacokinetic properties, including enhanced brain penetration and longer duration of action nih.govresearchgate.nettandfonline.comfederalregister.govmdpi.comepo.org.

Table 1: General Patenting Focus for Dopamine and Serotonin Receptor Modulators

Receptor Target(s)Primary Therapeutic Area(s)Typical Patenting Focus
Dopamine D2 ReceptorSchizophrenia, bipolar disorder, depression, Parkinson's diseaseSelective antagonists/modulators, improved pharmacokinetic properties, reduced side effects
Dopamine D1 ReceptorCNS disorders, Parkinson's diseaseAgonists with enhanced duration of action, CNS penetration
Serotonin 5-HT4 ReceptorCNS disorders (cognitive dysfunction), gastrointestinal disordersNovel ligands and scaffolds, agonists/antagonists with improved selectivity
Serotonin 5-HT2A/5-HT2C ReceptorsAnxiety, depression, schizophrenia, pain, inflammatory disordersPositive allosteric modulators, novel CNS probes, specific signaling potentiation
NMDA ReceptorNeurological disorders (depression, Alzheimer's, Parkinson's)Subunit-selective modulators, allosteric modulators, improved therapeutic window

Implications of Intellectual Property for Collaborative Academic Research and Open Science Initiatives

Intellectual property (IP) rights, particularly patents, play a dual role in academic research and drug discovery. On one hand, patents are considered the cornerstone of biopharmaceutical innovation, incentivizing significant investment in research and development (R&D) by providing market exclusivity and a means to recoup costs ifpma.org. This protection can foster an environment where companies and institutions are willing to undertake high-risk, high-reward projects, leading to the development of new therapies ifpma.org. Patents can also facilitate technology transfer from academia to industry, enabling the commercialization of research findings studiolegalestefanelli.itqeios.com.

However, the strict protection afforded by patents can also create barriers for collaborative academic research and open science initiatives. The emphasis on proprietary rights can lead to secrecy, duplication of effort, and limited data sharing among researchers, potentially slowing down the pace of discovery qeios.comnih.gov. Open science models, which advocate for the rapid and public sharing of data, research materials, and findings, aim to accelerate scientific progress and address unmet medical needs, especially for rare diseases where traditional market incentives are weaker conscience.capharmaceutical-technology.comdrugdiscoverytrends.com.

There is an ongoing debate and exploration of how to reconcile IP protection with open science principles. Some institutions are adopting policies that avoid restrictive IP rights over research outputs to promote broader collaboration and accessibility qeios.com. Others are exploring alternative incentive models, such as prize systems or regulatory exclusivities, which may encourage innovation while facilitating greater openness drugpatentwatch.com. The challenge lies in balancing the need for IP protection to drive investment and commercialization against the benefits of open collaboration for advancing scientific knowledge and developing treatments for all.

Future Perspectives and Emerging Research Avenues for Piricapiron

Development of Piricapiron as a Pharmacological Tool for Neurobiological Research

This compound's specific interactions with neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) systems, position it as a valuable pharmacological tool for neurobiological research. Future work could focus on developing this compound into a highly selective probe for studying receptor function, localization, and downstream signaling pathways in vitro and in vivo. This could involve radiolabeling this compound for use in receptor binding assays nih.govsygnaturediscovery.com or developing fluorescently tagged analogs for advanced imaging techniques. Such tools would enable detailed investigations into the complex circuitry and molecular mechanisms underlying various neurological processes and disorders. For instance, its use in saturation binding studies could determine its equilibrium dissociation constant (Kd), a measure of receptor binding affinity, and in competitive binding experiments, its IC50 value could rank its affinity relative to other ligands nih.gov.

Exploration of this compound's Potential Beyond Dopamine and Serotonin Receptors

While this compound's activity on dopamine and serotonin receptors is established, its potential interactions with other receptor systems remain an underexplored area. Future research should systematically investigate this compound's binding profile across a broader spectrum of central nervous system (CNS) targets, including other G protein-coupled receptors (GPCRs), ion channels, and transporters. Identifying novel receptor targets could reveal previously unrecognized therapeutic applications for this compound or its derivatives. For example, research into non-dopaminergic pathways in Parkinson's disease highlights the complexity of CNS disorders and the potential for compounds to act on multiple systems d-nb.infonih.govnih.govresearchgate.netfrontiersin.org. Understanding these broader interactions could also shed light on potential off-target effects and inform the design of more selective analogs.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems biology approach to comprehensively understand this compound's cellular and molecular impact nih.govnih.govgenexplain.commdpi.comappliedclinicaltrialsonline.com. Future research could employ these integrated datasets to elucidate this compound's mechanisms of action at a systems level. For example, transcriptomic data could reveal changes in gene expression following this compound treatment, proteomic data could identify altered protein levels or post-translational modifications, and metabolomic data could highlight shifts in metabolic pathways. By correlating these different omics layers, researchers can move beyond single-target interactions to understand how this compound influences entire biological networks, potentially identifying novel biomarkers or therapeutic strategies.

Application of Advanced Imaging Techniques (e.g., Cryo-EM, Super-resolution Microscopy) to Study this compound-Receptor Complexes

Advancements in structural biology and imaging technologies provide unprecedented opportunities to visualize this compound's interactions with its target receptors at atomic and near-atomic resolution. Cryo-electron microscopy (Cryo-EM) has revolutionized the study of membrane protein complexes, enabling the determination of high-resolution structures of GPCRs bound to ligands and G proteins rcsb.orgnih.govnih.govelifesciences.orgrcsb.org. Future studies could employ Cryo-EM to resolve the precise three-dimensional structure of this compound bound to its primary targets, revealing critical details about the binding interface and conformational changes induced upon activation or inhibition. Furthermore, super-resolution microscopy techniques nih.govmpg.denih.govfrontiersin.orgmdpi.com could be utilized to visualize this compound's distribution and dynamics within living cells, offering insights into receptor clustering, trafficking, and interactions with other cellular components.

Novel Computational Paradigms for this compound Research and Analog Design

Computational approaches are indispensable for accelerating drug discovery and understanding molecular interactions. Future research can leverage advanced computational paradigms for this compound, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations mdpi.comnih.govnih.govfrontiersin.orgrjraap.commdpi.combiorxiv.org. These methods can be used to predict this compound's binding modes to various receptors, identify key structural features responsible for its activity, and design novel analogs with improved potency, selectivity, and pharmacokinetic properties. Virtual screening campaigns can also be employed to identify new chemical entities that interact with this compound's targets or pathways. By integrating these computational strategies with experimental validation, researchers can efficiently explore the chemical space around this compound, leading to the development of next-generation therapeutics.

Q & A

What key physicochemical properties of Piricapiron should be prioritized in preclinical studies, and what methodologies ensure accurate characterization?

Classification : Basic
Methodological Answer :
Prioritize solubility, stability (thermal/pH), logP (partition coefficient), and crystallinity, as these influence bioavailability and formulation. Use high-performance liquid chromatography (HPLC) for purity analysis (>95%), nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for thermal stability . For solubility, employ shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions. Stability studies under accelerated ICH guidelines (40°C/75% RH) identify degradation pathways .

How can researchers design robust in vitro assays to evaluate this compound’s mechanism of action while minimizing off-target effects?

Classification : Advanced
Methodological Answer :
Adopt a PICOT-inspired framework:

  • Population : Define cellular models (e.g., primary cells vs. immortalized lines) and target receptors/enzymes.
  • Intervention : Use dose-response curves (IC₅₀/EC₅₀) with negative controls (e.g., siRNA knockdown) to confirm specificity.
  • Comparison : Benchmark against established inhibitors/agonists (e.g., positive controls).
  • Outcome : Quantify biomarkers (e.g., phosphorylation levels via Western blot) and high-content imaging for subcellular localization.
  • Time : Optimize exposure duration to avoid cytotoxicity artifacts .
    Include counter-screening panels (e.g., CEREP SafetyScreen®) to assess off-target binding .

What validated analytical methods are recommended for quantifying this compound in complex biological matrices?

Classification : Basic
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for plasma/brain homogenate quantification. Validate according to FDA guidelines:

  • Linearity : 1–1000 ng/mL (r² > 0.99).
  • Sensitivity : LLOQ ≤1 ng/mL.
  • Specificity : Resolve metabolites via MRM transitions (e.g., m/z 350 → 210 for this compound).
  • Recovery : >85% via protein precipitation (acetonitrile) or solid-phase extraction . For tissue distribution, employ autoradiography with radiolabeled [¹⁴C]-Piricapiron .

How should contradictory findings regarding this compound’s efficacy in different disease models be systematically resolved?

Classification : Advanced
Methodological Answer :
Conduct a meta-analysis using PRISMA guidelines to aggregate data across studies. Stratify by:

  • Model heterogeneity : Species (e.g., murine vs. primate), genetic backgrounds (e.g., knockout models).
  • Dosing regimens : Adjust for pharmacokinetic differences (AUC/MIC ratios).
  • Endpoint variability : Standardize efficacy metrics (e.g., tumor volume reduction vs. survival).
    Apply sensitivity analysis to identify confounding variables (e.g., gut microbiota differences) . Validate hypotheses via head-to-head in vivo studies under controlled conditions .

What strategies optimize this compound’s pharmacokinetic profile without compromising therapeutic efficacy?

Classification : Advanced
Methodological Answer :
Use structure-activity relationship (SAR) studies to modify metabolically labile groups (e.g., ester hydrolysis). Introduce prodrug moieties (e.g., phosphate esters) to enhance solubility. Employ physiologically based pharmacokinetic (PBPK) modeling to predict human clearance and volume of distribution . For CNS penetration, evaluate blood-brain barrier permeability via in situ perfusion models and adjust logD (target: 1–3) . Validate efficacy retention in orthotopic disease models post-optimization .

How can researchers ensure reproducibility in this compound’s synthetic protocols across laboratories?

Classification : Basic
Methodological Answer :
Document synthesis steps per IUPAC guidelines:

  • Reagents : Specify suppliers, grades (e.g., Sigma-Aldrich, ≥99%), and storage conditions.
  • Reaction conditions : Detail temperature (±1°C), inert atmosphere (argon vs. nitrogen), and catalyst batches.
  • Purification : Report HPLC gradients and column specifications (e.g., C18, 5 µm).
    Provide raw spectral data (¹H/¹³C NMR, HRMS) in supplementary materials and cross-validate with independent labs . For scale-up, include QbD (Quality by Design) parameters (e.g., DoE for yield optimization) .

What statistical approaches are critical for analyzing dose-dependent toxicity data in this compound studies?

Classification : Advanced
Methodological Answer :
Apply nonlinear mixed-effects modeling (NONMEM) to estimate maximum tolerated dose (MTD) and toxicity thresholds. Use benchmark dose (BMD) analysis for non-cancer endpoints (e.g., hepatotoxicity). For longitudinal data, employ repeated-measures ANOVA with Tukey’s post hoc test. Address censored data (e.g., survival times) via Kaplan-Meier curves and Cox proportional hazards models . Pre-register analysis plans to mitigate post hoc bias .

How should researchers contextualize this compound’s novelty relative to existing compounds in its class?

Classification : Advanced
Methodological Answer :
Perform a patent landscape analysis (e.g., Espacenet, USPTO) to identify structural analogs. Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins. Conduct in vitro head-to-head assays for potency (IC₅₀), selectivity (SI = IC₅₀ off-target/on-target), and resistance profiles (e.g., P-glycoprotein efflux ratios). Highlight unique pharmacophores via scaffold similarity analysis (Tanimoto coefficient <0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.